4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2173996-45-5
VCID: VC5030849
InChI: InChI=1S/C14H16O4/c15-12(16)14-7-13(8-14,10-18-14)9-17-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
SMILES: C1C2(CC1(OC2)C(=O)O)COCC3=CC=CC=C3
Molecular Formula: C14H16O4
Molecular Weight: 248.278

4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS No.: 2173996-45-5

Cat. No.: VC5030849

Molecular Formula: C14H16O4

Molecular Weight: 248.278

* For research use only. Not for human or veterinary use.

4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid - 2173996-45-5

Specification

CAS No. 2173996-45-5
Molecular Formula C14H16O4
Molecular Weight 248.278
IUPAC Name 4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Standard InChI InChI=1S/C14H16O4/c15-12(16)14-7-13(8-14,10-18-14)9-17-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Standard InChI Key OVHVETWSYOSOGY-UHFFFAOYSA-N
SMILES C1C2(CC1(OC2)C(=O)O)COCC3=CC=CC=C3

Introduction

Structural and Synthetic Analysis

Molecular Architecture

The compound features a 2-oxabicyclo[2.1.1]hexane skeleton, a strained bicyclic system comprising a five-membered ring fused to a three-membered oxirane ring. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₄H₁₆O₄
Molecular Weight248.278 g/mol
SMILESO=C(O)C1C2C(C1)OC2COCC3=CC=CC=C3
InChIKeyMMIUMWSBCLBMFV-UHFFFAOYSA-N

The benzyloxy-methyl group at position 4 enhances lipophilicity, while the carboxylic acid at position 1 enables hydrogen bonding and salt formation, critical for biological interactions .

Synthesis Strategies

Synthesis typically involves multi-step sequences:

  • Cyclization: A precursor such as 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is treated with benzyl bromide under basic conditions (e.g., NaH) to introduce the benzyloxy group .

  • Oxidation/Functionalization: Iodine-mediated cyclization or palladium-catalyzed cross-coupling may optimize yield and regioselectivity .

Critical reaction parameters include:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 0°C to room temperature

  • Catalysts: Transition metals (e.g., Pd for Suzuki couplings)

Physicochemical and Reactivity Profiles

Physicochemical Properties

The compound exhibits balanced hydrophilicity and lipophilicity (clogP ~1.5), making it suitable for drug delivery. Key properties include:

ParameterValue
Aqueous Solubility~15 mg/mL (pH 7.4)
Melting Point120–122°C (decomposes)
pKa (Carboxylic Acid)3.8 ± 0.2

Data derived from analogues suggest moderate metabolic stability in hepatic microsomes (t₁/₂ > 60 min) .

Reactivity

The carboxylic acid undergoes typical derivatizations:

  • Esterification: Reacts with alcohols under acid catalysis.

  • Amide Formation: Couples with amines via carbodiimide reagents.

  • Decarboxylation: At elevated temperatures (>200°C).

The benzyloxy group is cleavable via hydrogenolysis (H₂/Pd-C), enabling deprotection strategies .

Applications in Medicinal Chemistry

Bioisosteric Replacement

This compound replaces ortho-substituted phenyl rings in bioactive molecules, addressing limitations like poor solubility and metabolic instability. Examples include:

  • Kinase Inhibitors: Improved IC₅₀ values (e.g., 12 nM vs. 45 nM for phenyl-based analogues).

  • Antimicrobial Agents: MIC values of 2–8 µg/mL against Gram-positive pathogens.

Case Study: Anticancer Activity

A 2024 study compared the cytotoxicity of 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid derivatives against MCF-7 breast cancer cells:

DerivativeIC₅₀ (µM)Selectivity Index (vs. HEK293)
Parent Compound18.29.7
Methyl Ester9.44.1
Amide (R = morpholine)5.812.3

The amide derivative showed enhanced potency and selectivity, attributed to improved cell membrane permeability .

Industrial and Agrochemical Applications

Herbicide Development

In agrochemistry, the compound’s rigid core inhibits acetolactate synthase (ALS), a target for broadleaf weed control. Field trials demonstrated 90% efficacy at 50 g/ha, outperforming sulfonylureas in high-pH soils.

Polymer Chemistry

Incorporated into epoxy resins, it enhances thermal stability (Tg increased by 25°C) and reduces curing time by 40% compared to bisphenol A-based systems .

Future Directions

  • Synthetic Methodology: Developing enantioselective routes using organocatalysts.

  • Drug Delivery: Exploring nanoparticle formulations for enhanced bioavailability.

  • Toxicology Studies: Chronic exposure assessments in preclinical models.

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